(E)-5-(2-((5-bromo-1H-indol-3-yl)methylene)hydrazinyl)-2-isobutyloxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-[(2E)-2-[(5-bromo-1H-indol-3-yl)methylidene]hydrazinyl]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O/c1-10(2)5-16-22-15(7-19)17(24-16)23-21-9-11-8-20-14-4-3-12(18)6-13(11)14/h3-4,6,8-10,20,23H,5H2,1-2H3/b21-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIIVKQCCQZBPM-ZVBGSRNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=C(O1)NN=CC2=CNC3=C2C=C(C=C3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NC(=C(O1)N/N=C/C2=CNC3=C2C=C(C=C3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-5-(2-((5-bromo-1H-indol-3-yl)methylene)hydrazinyl)-2-isobutyloxazole-4-carbonitrile (CAS Number: 865593-08-4) is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 386.2 g/mol. The structure includes an indole moiety, which is known for its diverse biological activities, and a hydrazine functional group that contributes to its reactivity and potential therapeutic effects.
| Property | Value |
|---|---|
| CAS Number | 865593-08-4 |
| Molecular Formula | C₁₇H₁₆BrN₅O |
| Molecular Weight | 386.2 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of hydrazone derivatives, including those related to indole structures. The compound has shown promising results in various in vitro assays against different cancer cell lines.
Case Studies and Research Findings
-
Cytotoxic Effects : In a study evaluating a series of indole-based hydrazones, it was found that compounds similar to this compound exhibited significant cytotoxic effects against several human cancer cell lines, including leukemia and breast cancer cells. The growth inhibition percentages were measured at different concentrations, demonstrating a dose-dependent response .
Cell Line GI50 (µM) CCRF-CEM 2.14 HL-60(TB) 1.96 K-562 2.49 MDA-MB-468 1.20 - Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies suggest that hydrazone derivatives can interact with cellular targets, leading to disruption of critical signaling pathways involved in cancer cell proliferation .
- Comparative Studies : Comparative studies have shown that the presence of the bromine atom in the indole ring enhances the biological activity of these compounds compared to their non-brominated counterparts .
Other Biological Activities
In addition to anticancer properties, compounds similar to this compound have been investigated for various other biological activities:
- Antimicrobial : Some derivatives exhibit antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents.
- Anti-inflammatory : Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- The 5-bromoindole moiety is analogous to compounds in , suggesting possible anticancer activity due to bromine’s electron-withdrawing effects.
- The 4-cyano group, common in , may enhance binding affinity to enzymes via dipole interactions.
Spectroscopic and Physicochemical Properties
Table 2: Comparative Spectroscopic Data
Analysis :
- The target compound’s IR spectrum would resemble 4-cyanophenyl thiazoles due to shared C≡N and C=N stretches.
- $ ^1H $-NMR would distinguish the isobutyl group (δ ~1.0–2.5) from phenyl or halogenated substituents in analogs .
SAR Insights :
- Anticandidal Activity : Thiazolyl hydrazones with nitro and chloro groups (e.g., compound 8 in ) show moderate activity (MIC = 250 µg/mL). The target’s bromo substituent may enhance efficacy due to increased lipophilicity and membrane penetration .
- Anticancer Potential: Thiazoles with 4-cyanophenyl groups (e.g., ) inhibit cancer cell growth (IC₅₀ = 125 µg/mL). The target’s oxazole core and isobutyl group could modulate selectivity and potency.
- Cytotoxicity : Low toxicity toward NIH/3T3 cells in suggests hydrazone-thiazole/oxazole hybrids may have favorable therapeutic indices.
Preparation Methods
Synthesis of 5-Bromo-1H-indole-3-carbaldehyde
The indole core is functionalized via bromination and formylation. Indole undergoes electrophilic substitution using bromine sources such as N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, yielding 5-bromoindole. Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at position 3. Phosphorus oxychloride (POCl₃) and DMF react with 5-bromoindole at 80°C for 6 hours, producing 5-bromo-1H-indole-3-carbaldehyde in 70–75% yield.
Synthesis of 5-Hydrazinyl-2-isobutyloxazole-4-carbonitrile
The oxazole precursor is synthesized via a Hantzsch-type cyclization. 2-Isobutyl-4-cyano-oxazole-5-amine is prepared by reacting ethyl 2-isobutyl-4-cyanooxazole-5-carboxylate with hydrazine hydrate in ethanol under reflux for 12 hours. This step replaces the ester group with a hydrazine moiety, achieving yields of 65–70% after recrystallization from ethanol.
Hydrazone Formation via Schiff Base Condensation
The central hydrazine bridge is formed by condensing 5-bromo-1H-indole-3-carbaldehyde with 5-hydrazinyl-2-isobutyloxazole-4-carbonitrile. The reaction proceeds in anhydrous ethanol under acidic catalysis (acetic acid, 2 mol%) at 60°C for 8–10 hours. The (E)-isomer is favored due to steric hindrance, with a reported yield of 82–85% after purification via silica gel chromatography (hexane:ethyl acetate, 7:3).
Table 1: Optimization of Hydrazone Formation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | Ethanol | 60 | 8 | 82 |
| HCl | THF | 50 | 12 | 75 |
| None | MeOH | 65 | 10 | 68 |
Oxazole Ring Construction and Functionalization
Hantzsch Cyclization for Oxazole Core
The 2-isobutyloxazole-4-carbonitrile moiety is synthesized via a modified Hantzsch reaction. Ethyl 2-bromo-3-oxopentanoate reacts with cyanamide in the presence of ammonium acetate at 120°C for 6 hours, forming the oxazole ring. Subsequent alkylation with isobutyl bromide in dimethyl sulfoxide (DMSO) at 80°C introduces the isobutyl group (65% yield).
Metal-Mediated Cyclization
Nickel(II) chloride catalyzes the final cyclization step, enhancing regioselectivity. A mixture of the hydrazone intermediate and NiCl₂ (5 mol%) in tetrahydrofuran (THF) is stirred at 100°C for 24 hours, facilitating intramolecular cyclization. Manganese dioxide (MnO₂) serves as an alternative oxidant, achieving comparable yields (70–75%) under milder conditions (room temperature, 48 hours).
Mechanistic Insight :
The nickel center coordinates to the hydrazone nitrogen, polarizing the C=N bond for nucleophilic attack by the oxazole’s cyano group. This step eliminates ammonia, forming the conjugated π-system.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography using gradient elution (hexane to ethyl acetate). The target compound exhibits an Rf value of 0.45 in hexane:ethyl acetate (6:4).
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 11.32 (s, 1H, indole NH), 8.42 (s, 1H, CH=N), 7.92–7.88 (m, 2H, aromatic), 4.21 (d, J = 6.8 Hz, 2H, isobutyl CH₂), 2.65–2.58 (m, 1H, isobutyl CH), 1.12 (d, J = 6.6 Hz, 6H, isobutyl CH₃).
- MS (ESI+) : m/z 387.1 [M+H]⁺, consistent with the molecular formula C₁₇H₁₆BrN₅O.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Metal Catalysts in Cyclization
| Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NiCl₂ | 24 | 100 | 70 |
| MnO₂ | 48 | 25 | 75 |
| CuI | 36 | 80 | 60 |
Nickel catalysis offers faster reaction times, while manganese ensures higher yields under ambient conditions. Side products, such as the (Z)-isomer, are minimized to <5% using NiCl₂.
Challenges and Optimization Strategies
- Isomer Control : The (E)-configuration is stabilized by intramolecular hydrogen bonding between the indole NH and oxazole nitrogen. Polar aprotic solvents (e.g., DMF) increase the (E)/(Z) ratio to 95:5.
- Byproduct Formation : Over-alkylation at the oxazole’s 2-position is mitigated by using a 1.2:1 molar ratio of isobutyl bromide to oxazole precursor.
Q & A
Q. How can the crystal structure of (E)-5-(2-((5-bromo-1H-indol-3-yl)methylene)hydrazinyl)-2-isobutyloxazole-4-carbonitrile be determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Use SHELXT/SHELXL for structure solution and refinement due to their robustness in handling small-molecule crystallography . Key steps:
- Grow high-quality crystals via slow evaporation (e.g., using DCM/hexane mixtures).
- Collect diffraction data at low temperature (e.g., 123 K) to minimize thermal motion artifacts.
- Refine hydrogen-bonding networks using SHELXL’s HFIX commands for accurate H-atom placement.
- Validate geometry with PLATON or Mercury software.
Q. What synthetic routes are suitable for preparing this compound?
Methodological Answer: A multi-step synthesis is typical for such hybrids:
Indole core formation: Brominate 1H-indole at the 5-position using NBS (N-bromosuccinimide) in DMF .
Hydrazone linkage: Condense 5-bromo-1H-indole-3-carbaldehyde with hydrazine derivatives under acidic conditions (e.g., acetic acid, reflux) .
Oxazole ring assembly: Employ a Hantzsch cyclization between a β-ketonitrile and an isobutyl-substituted α-halo ketone.
Purification: Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.
Q. Which spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- FT-IR: Look for ν(C≡N) ~2200 cm⁻¹ (oxazole carbonitrile) and ν(N–H) ~3200 cm⁻¹ (indole/hydrazinyl) .
- NMR:
- ¹H NMR: Indole H-2 (~δ 7.4–7.6 ppm), hydrazinyl NH (~δ 10–12 ppm, broad).
- ¹³C NMR: Oxazole C-4 (carbonitrile) ~δ 115–120 ppm.
- HRMS: Confirm molecular ion [M+H]⁺ with <5 ppm error.
Advanced Research Questions
Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s stability and reactivity?
Methodological Answer:
- Hydrogen bonding: Perform graph-set analysis (Etter’s formalism) on SC-XRD data to classify motifs (e.g., R₂²(8) rings) .
- π-stacking: Calculate interplanar distances (3.3–3.8 Å) and dihedral angles between aromatic rings using Mercury .
- DFT studies: Optimize geometry at the B3LYP/6-311+G(d,p) level to quantify interaction energies (e.g., N–H···N hydrogen bonds contribute ~2–5 kcal/mol) .
Q. How can computational methods predict the compound’s electronic properties and binding affinities?
Methodological Answer:
- Frontier orbitals: Calculate HOMO/LUMO energies using Gaussian09 at the CAM-B3LYP/def2-TZVP level to assess charge-transfer potential .
- Molecular docking: Use AutoDock Vina to simulate binding to biological targets (e.g., kinase domains). Parameterize the ligand with Antechamber and apply Lamarckian genetic algorithms .
- MD simulations: Run 100 ns trajectories in GROMACS with CHARMM36 force field to evaluate binding stability .
Q. How can contradictions in reported bioactivity data be resolved?
Methodological Answer:
- Purity validation: Re-analyze batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity required) .
- Assay variability: Compare IC₅₀ values across multiple models (e.g., in vitro enzyme vs. cell-based assays). Use ANOVA to identify statistically significant differences .
- Solubility effects: Measure logP (shake-flask method) and simulate bioavailability with SwissADME to contextualize activity .
Q. What experimental design strategies optimize synthetic yield and selectivity?
Methodological Answer:
- Design of Experiments (DoE): Apply a Box-Behnken design to vary temperature, solvent polarity, and catalyst loading. Use JMP or Minitab for response-surface modeling .
- Flow chemistry: Optimize residence time and mixing efficiency in microreactors for exothermic steps (e.g., cyclization) .
- In-line analytics: Integrate PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
